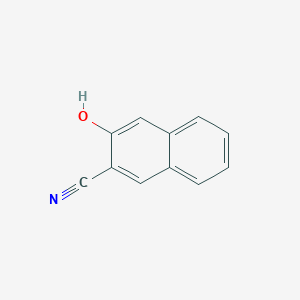

3-Hydroxy-2-naphthonitrile

Descripción general

Descripción

3-Hydroxy-2-naphthonitrile is an organic compound with the molecular formula C11H7NO It is a derivative of naphthalene, featuring both a hydroxyl group and a nitrile group attached to the naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-naphthonitrile can be synthesized through several methods:

From Halogenoalkanes: Heating halogenoalkanes with a solution of sodium or potassium cyanide in ethanol under reflux conditions can produce nitriles.

From Amides: Dehydration of amides using phosphorus (V) oxide can yield nitriles.

From Aldehydes and Ketones: Addition of hydrogen cyanide to aldehydes or ketones results in the formation of hydroxynitriles.

Industrial Production Methods: Industrial production of this compound typically involves the dehydration of 3-hydroxy-2-naphthoic acid using ammonia under high pressure and in the presence of catalysts such as zinc chloride .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones.

Substitution: The hydroxyl group can participate in substitution reactions, often facilitated by acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is frequently used for reducing nitriles to amines.

Substitution: Acidic or basic catalysts are used to facilitate substitution reactions involving the hydroxyl group.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Various substituted naphthalenes depending on the reagents used

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Hydroxy-2-naphthonitrile serves as a versatile building block in organic synthesis. It is often utilized in the preparation of various derivatives that exhibit biological activity.

Synthesis of Hydroxamic Acids

One notable application is the synthesis of 3-hydroxy-2-naphthyl hydroxamic acid, which has been shown to have superior collecting performance in flotation processes for bastnaesite recovery. The synthesis involves the reaction of sodium hydroxide with hydroxylamine hydrochloride, resulting in high yields of the desired product .

Dyes and Pigments

This compound is also an important intermediate in the production of dyes and pigments. Its structural properties allow it to participate in various reactions that yield colorants used in textiles and coatings. The extensive use of this compound in this sector underscores its economic importance .

Pharmaceutical Applications

The medicinal properties of compounds derived from this compound have been investigated for their potential therapeutic effects.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this precursor have shown promising results against various cancer cell lines, including breast and lung cancers. The mechanism often involves inhibition of key enzymes related to cancer progression .

Antimicrobial Properties

Additionally, some derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Environmental Applications

The environmental impact and behavior of this compound have been studied to assess its biodegradability and ecological safety.

Biodegradability Studies

Studies indicate that this compound is not readily biodegradable but can be inherently biodegradable under certain conditions. This characteristic is crucial for assessing its environmental risk when used industrially .

Ecotoxicological Assessments

Ecotoxicological assessments have been conducted to evaluate the effects of this compound on aquatic organisms. These studies are vital for determining safe usage levels in industrial applications to prevent harmful ecological impacts .

Summary Table of Applications

| Application Area | Description | Example |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing hydroxamic acids and other derivatives | 3-hydroxy-2-naphthyl hydroxamic acid |

| Dyes and Pigments | Used in the production of various colorants for textiles and coatings | Colorants derived from this compound |

| Pharmaceutical Development | Potential anticancer and antimicrobial agents derived from this compound | Compounds showing activity against cancer cell lines |

| Environmental Safety | Studies on biodegradability and ecotoxicity to assess environmental impact | Biodegradability tests indicating inherent biodegradability |

Case Study: Flotation Recovery of Bastnaesite

A study demonstrated that this compound derivatives significantly improved the recovery rates of bastnaesite during flotation tests, achieving over 90% recovery efficiency. This highlights its practical application in mineral processing industries .

Case Study: Anticancer Activity Evaluation

In a series of experiments, derivatives synthesized from this compound were tested against multiple cancer cell lines, showing IC50 values as low as 1.46 μM, indicating strong potential for further development into therapeutic agents against specific cancers .

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-2-naphthonitrile involves its interaction with various molecular targets:

Comparación Con Compuestos Similares

2-Naphthonitrile: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.

3-Hydroxy-2-naphthoic acid: Contains a carboxyl group instead of a nitrile group, resulting in different chemical properties and uses.

Uniqueness: 3-Hydroxy-2-naphthonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

3-Hydroxy-2-naphthonitrile, a compound with significant potential in medicinal chemistry, has been the subject of various studies aimed at elucidating its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene ring structure substituted with a hydroxyl group and a nitrile group. These functional groups contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C11H9NO

- Molecular Weight : 185.20 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The hydroxyl group can form hydrogen bonds, enhancing its affinity for enzymes and receptors. The nitrile group allows participation in diverse chemical reactions, potentially leading to the formation of biologically active metabolites.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study employing the agar well diffusion method demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.125 to 6.25 µg/mL .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | 6.25 |

| Candida albicans | 6.25 |

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It was found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 1: Antibacterial Activity

In a study published in the Journal of Applied Microbiology, researchers synthesized derivatives of this compound and evaluated their antibacterial efficacy. The results confirmed that modifications to the naphthalene core could enhance antibacterial properties, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: Anticancer Effects

A recent investigation focused on the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .

Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the toxicological aspects of this compound. In animal studies, acute toxicity assessments showed that high doses could lead to dermal irritation and systemic toxicity; however, it was deemed non-mutagenic in several Ames tests .

Propiedades

IUPAC Name |

3-hydroxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPUYMTZIAJFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514471 | |

| Record name | 3-Hydroxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52449-77-1 | |

| Record name | 3-Hydroxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.